molecular formula C8H14F3NO5 B12314388 Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid

Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid

Cat. No.: B12314388
M. Wt: 261.20 g/mol
InChI Key: VISSCMQPTKDZAB-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid is a compound with the molecular formula C6H13NO3.C2HF3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is often used as a reagent in organic synthesis and has unique properties that make it valuable for specific reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid typically involves the esterification of 3-amino-4-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The trifluoroacetate group enhances the compound’s stability and reactivity, making it suitable for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methoxybutanoate
  • Methyl 3-amino-4-methoxybutanoic acid
  • Methyl 3-amino-4-methoxybutanoate hydrochloride

Uniqueness

Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it more suitable for specific reactions and applications compared to its similar compounds .

Properties

Molecular Formula

C8H14F3NO5

Molecular Weight

261.20 g/mol

IUPAC Name

methyl 3-amino-4-methoxybutanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO3.C2HF3O2/c1-9-4-5(7)3-6(8)10-2;3-2(4,5)1(6)7/h5H,3-4,7H2,1-2H3;(H,6,7)

InChI Key

VISSCMQPTKDZAB-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(=O)OC)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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